molecular formula C11H21NO5 B12118587 Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- CAS No. 1360547-47-2

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-

Cat. No.: B12118587
CAS No.: 1360547-47-2
M. Wt: 247.29 g/mol
InChI Key: HXVJAJUZUKSTKM-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound is characterized by its complex structure, which includes a butanoic acid backbone, a tert-butoxycarbonyl (Boc) protecting group, and a methoxy substituent. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

    Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a butanoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) in acetone or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the carbonyl group can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization, making it valuable in the construction of peptide chains and other bioactive compounds.

Biology

In biological research, derivatives of this compound are used as building blocks for the synthesis of enzyme inhibitors and receptor agonists. These derivatives help in studying the mechanisms of enzyme action and receptor-ligand interactions.

Medicine

Pharmaceutical applications include the development of prodrugs, where the compound’s structure is modified to improve drug delivery and bioavailability. The Boc protecting group is particularly useful in masking the amino group, enhancing the compound’s stability and solubility.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- exerts its effects is largely dependent on its functional groups The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: Lacks the methoxy group, making it less versatile in certain reactions.

    Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-iodo-: Contains an iodine atom, which can be used for radio-labeling in biological studies.

    Butanoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-: Features a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis.

Uniqueness

The presence of both the Boc protecting group and the methoxy substituent in butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy- makes it uniquely suited for applications requiring selective protection and functionalization. This dual functionality enhances its utility in complex synthetic pathways and pharmaceutical development.

Properties

CAS No.

1360547-47-2

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

4-methoxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-7-8(9(13)14)5-6-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

HXVJAJUZUKSTKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCOC)C(=O)O

Origin of Product

United States

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